molecular formula C14H10N2OS2 B10892282 (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10892282
M. Wt: 286.4 g/mol
InChI Key: DLAQFBYDBMSXHG-FMIVXFBMSA-N
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Description

5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolone ring fused with a pyrrole ring and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-phenyl-1H-pyrrole-2-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or pyrrole rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    2-Thioxo-1,3-thiazolidin-4-one: Another precursor in the synthesis.

    Indole derivatives: Similar heterocyclic compounds with potential biological activities.

    Pyrrolopyrazine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of a thiazolone ring, a pyrrole ring, and a phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H10N2OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(5E)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2OS2/c17-13-12(19-14(18)15-13)9-11-7-4-8-16(11)10-5-2-1-3-6-10/h1-9H,(H,15,17,18)/b12-9+

InChI Key

DLAQFBYDBMSXHG-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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